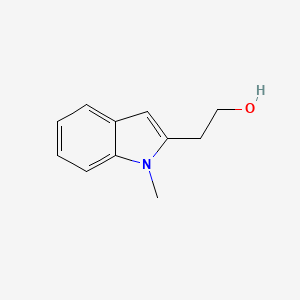

1H-Indole-2-ethanol, 1-methyl-

Description

Contextualization of Indole (B1671886) Derivatives in Contemporary Chemical Sciences

The indole nucleus, a bicyclic structure composed of a fused benzene (B151609) and pyrrole (B145914) ring, is a foundational scaffold in a vast array of natural products and synthetic molecules. beilstein-journals.orgnih.govbeilstein-journals.org It is a privileged heterocyclic structure, meaning it frequently appears in biologically active compounds and demonstrates high affinity for various biological targets. researchgate.netresearchgate.net This prevalence has established indole derivatives as crucial elements in medicinal chemistry and drug discovery. beilstein-journals.orgbeilstein-journals.orgresearchgate.net

Indole-containing compounds exhibit an extensive range of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, antiviral, and neuroprotective effects. researchgate.netomicsonline.org Prominent examples from nature include the essential amino acid tryptophan, the neurotransmitter serotonin, and the hormone melatonin. nih.gov In the realm of synthetic chemistry, molecules like the anti-inflammatory drug indomethacin (B1671933) and the antiviral agent Arbidol underscore the therapeutic importance of the indole core. nih.gov The sustained interest in this scaffold continually drives the development of novel synthetic methods and the exploration of new derivatives for potential applications in pharmaceuticals, agrochemicals, and materials science. beilstein-journals.orgbeilstein-journals.orgresearchgate.net

Structural Significance of the Indole-2-ethanol Moiety

While the indole C3 position is typically the most reactive site for electrophilic substitution, functionalization at the C2 position is a key strategy for creating structurally diverse and biologically active molecules. researchgate.net The introduction of an ethanol (B145695) (-CH₂CH₂OH) group at the C2 position, creating the indole-2-ethanol moiety, imparts specific and valuable characteristics to the parent molecule.

The primary significance of the 2-ethanol group lies in its dual nature. It is a polar, protic side chain containing a primary alcohol. This hydroxyl group can act as both a hydrogen bond donor and acceptor, influencing the molecule's solubility, crystal packing, and, crucially, its interaction with biological macromolecules like proteins and enzymes. Furthermore, the hydroxyl group serves as a versatile synthetic handle. It can be readily converted into other functional groups, such as esters, ethers, or halides, allowing for the systematic modification of the compound to probe structure-activity relationships (SAR) or to attach it to other molecular fragments. The two-carbon spacer between the indole ring and the hydroxyl group provides conformational flexibility, which can be critical for achieving an optimal binding orientation within a receptor active site.

Role of N-Methylation in Indole Compound Research

N-Methylation, the substitution of the hydrogen atom on the indole nitrogen (N1) with a methyl group, is a fundamental and widely employed modification in indole chemistry research. This seemingly simple structural change profoundly alters the physicochemical and biological properties of the indole scaffold.

From a chemical standpoint, methylation at the N1 position removes the acidic N-H proton. This prevents the formation of the indolyl anion under basic conditions and eliminates the hydrogen-bond donating capability of the nitrogen atom. This modification typically increases the lipophilicity (fat-solubility) of the compound, which can influence its ability to cross biological membranes.

Classic synthetic routes to achieve N-methylation often involve treating the indole with a strong base, such as sodium amide or sodium hydride, followed by reaction with a methylating agent like methyl iodide. orgsyn.org More contemporary and "green" methodologies utilize less toxic reagents, such as dimethyl carbonate (DMC), often in the presence of a catalyst. The choice of synthetic method can be crucial for achieving high yields and selectivity, especially in complex molecules with multiple reactive sites. The resulting 1-methylindole (B147185) derivatives often exhibit different biological activity profiles compared to their N-H counterparts, making N-methylation a critical tool in drug design and optimization.

Overview of Research Trajectories for 1H-Indole-2-ethanol, 1-methyl- Analogs

Research into analogs of 1H-Indole-2-ethanol, 1-methyl- follows several key trajectories common in modern synthetic and medicinal chemistry. These efforts are largely focused on exploring how structural modifications affect the molecule's properties and potential utility.

Development of Novel Synthetic Methodologies: A significant area of research is the continual refinement of methods to construct the indole core and introduce substituents with high efficiency and regioselectivity. researchgate.net This includes modern variations of classic named reactions like the Fischer, Bischler, Larock, and Heck syntheses, which allow for the preparation of diverse and complex indole structures. beilstein-journals.orgrsc.orgnih.gov Carbonylative approaches are also emerging as powerful tools for indole synthesis and functionalization. beilstein-journals.orgbeilstein-journals.org

Systematic Functionalization of the Indole Scaffold: Researchers actively explore the introduction of various functional groups at different positions on the indole ring (C4, C5, C6, C7) to build libraries of analogs. orgsyn.org For instance, the synthesis of indole-2-carboxamides and 2-phenylindoles has been extensively investigated to modulate biological activity for specific targets, such as cannabinoid receptors or cancer cell lines. omicsonline.orgnih.gov

Modification of the C2-Side Chain: Beyond the core, the ethanol side chain of the target compound is a prime location for modification. Research includes varying the length of the alkyl chain, introducing branching, or replacing the hydroxyl group with other functionalities like amines, azides, or thiols to investigate their impact on biological interactions. nih.govnih.gov

These research trajectories aim to build a comprehensive understanding of the structure-activity relationships within this class of compounds, paving the way for the rational design of new molecules with tailored chemical or biological functions.

Data Tables

The following tables provide physicochemical and synthetic data for relevant indole compounds to contextualize the properties of 1H-Indole-2-ethanol, 1-methyl- and its analogs.

Table 1: Physicochemical Properties of Selected Indole Derivatives This table shows how substitution on the indole ring affects basic physical properties. N-methylation and C2-substitution influence properties like boiling point and physical state.

| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Physical State |

| Indole | C₈H₇N | 117.15 | 253-254 | White Solid | |

| 1-Methylindole | C₉H₉N | 131.17 | 133 °C / 26 mmHg orgsyn.org | Colorless Oil orgsyn.org | |

| 2-Phenylindole | C₁₄H₁₁N | 193.25 | Not Available | Crystalline Solid omicsonline.org | |

| 1H-Indole-2-methanol | C₉H₉NO | 147.17 | Not Available | Solid |

Data compiled from various sources for illustrative purposes.

Table 2: Overview of Key Synthetic Methodologies for Indole Core Modification This table summarizes prominent synthetic reactions used to create and functionalize indole derivatives, highlighting the versatility of indole chemistry.

| Reaction Name | Description | Bond(s) Formed | Starting Materials | Key Features |

| Fischer Indole Synthesis | Acid-catalyzed cyclization of a phenylhydrazone. beilstein-journals.orgrsc.org | C-C, C-N | Phenylhydrazine (B124118), Aldehyde/Ketone | One of the oldest and most versatile methods for indole synthesis. beilstein-journals.org |

| N-Alkylation | Addition of an alkyl group to the indole nitrogen. orgsyn.org | N-C | Indole, Alkyl Halide, Base | Modifies lipophilicity and hydrogen bonding potential. orgsyn.org |

| Heck Coupling | Palladium-catalyzed coupling of an alkene and an aryl halide. nih.gov | C-C | Alkene, Halogenated Aniline Derivative | Powerful method for intramolecular cyclization to form the indole ring. nih.gov |

| Larock Indole Synthesis | Palladium-catalyzed annulation of an alkyne and a 2-iodoaniline. | C-C, C-N | Alkyne, 2-Iodoaniline | Allows for the synthesis of highly substituted indoles. |

Structure

3D Structure

Properties

IUPAC Name |

2-(1-methylindol-2-yl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-12-10(6-7-13)8-9-4-2-3-5-11(9)12/h2-5,8,13H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJMKTLRTFKQNQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C=C1CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Strategies for 1h Indole 2 Ethanol, 1 Methyl and Its Derivatives

De Novo Synthesis Approaches to the 1H-Indole-2-ethanol Scaffold

The creation of the fundamental 1H-Indole-2-ethanol structure can be achieved through several de novo synthetic routes, each with its own advantages and limitations. These methods focus on the initial construction of the bicyclic indole (B1671886) ring system with the desired 2-ethanol substituent.

Fischer Indole Cyclization and Variants for Indole Ring Formation

The Fischer indole synthesis, a cornerstone of indole chemistry since its discovery in 1883, offers a potential, albeit challenging, route to the 1H-indole-2-ethanol scaffold. nih.gov This acid-catalyzed reaction involves the condensation of a phenylhydrazine (B124118) with an aldehyde or ketone, followed by a wikipedia.orgwikipedia.org-sigmatropic rearrangement to form the indole ring. researchgate.net For the synthesis of 1H-indole-2-ethanol, the logical starting materials would be phenylhydrazine and 4-hydroxybutanal or a protected equivalent. The direct use of 4-hydroxybutanal can be complicated by side reactions under the strongly acidic conditions typically employed. A more viable approach involves the use of a protected form of 4-hydroxybutanal, such as a cyclic acetal, to prevent unwanted reactions of the hydroxyl group.

A closely related and well-documented application of the Fischer indole synthesis is the preparation of tryptophol (B1683683) (3-(1H-indol-3-yl)ethanol), a structural isomer of the target compound. wikipedia.orgresearchgate.netst-andrews.ac.uk In these syntheses, phenylhydrazine hydrochloride is reacted with 2,3-dihydrofuran, which serves as a masked form of 4-hydroxybutanal. researchgate.netdrugfuture.com While this has been optimized for tryptophol synthesis, adaptation for the synthesis of the 2-substituted isomer would require a different precursor, such as a suitably protected 4-oxobutanol derivative, to direct the cyclization to the desired position. The regioselectivity of the Fischer indole synthesis is a critical factor, often influenced by the substitution pattern of the phenylhydrazine and the carbonyl compound, as well as the reaction conditions. nih.gov

| Phenylhydrazine Derivative | Carbonyl Precursor | Acid Catalyst | Product | Reference |

| Phenylhydrazine hydrochloride | 2,3-Dihydrofuran | Sulfuric acid | Tryptophol | researchgate.net |

| 2-Ethylphenylhydrazine | 2,3-Dihydrofuran | Various | 7-Ethyltryptophol | wikipedia.orgdrugfuture.com |

Alternative Cyclization and Condensation Reactions for Core Structure Elaboration

Beyond the Fischer synthesis, other classical and modern indole syntheses offer alternative pathways to the 2-substituted indole scaffold, which could be adapted for the synthesis of 1H-indole-2-ethanol.

The Madelung synthesis , for instance, involves the intramolecular cyclization of an N-phenylamide at high temperatures with a strong base. wikipedia.orgresearchgate.net To apply this to the target molecule, one could envision the cyclization of an N-(2-ethylphenyl)amide derivative where the ethyl group is appropriately functionalized to be converted to the ethanol (B145695) side chain post-cyclization. Modern modifications of the Madelung synthesis have allowed for milder reaction conditions, expanding its applicability. organic-chemistry.orgresearchgate.netorganic-chemistry.org

The Bischler-Möhlau indole synthesis is another classical method that involves the reaction of an α-halo- or α-hydroxy-ketone with an excess of an arylamine. wikipedia.orgdrugfuture.comnih.gov This method typically yields 2-arylindoles, but with careful selection of a non-aromatic ketone bearing a masked hydroxyl group, it could potentially be adapted to form 2-alkyl-substituted indoles.

More contemporary methods, such as palladium-catalyzed cyclizations of 2-alkynylanilines, provide a versatile route to 2-substituted indoles. rsc.orgmdpi.com In a hypothetical application, a 2-alkynylaniline with a terminal alkyne bearing a protected hydroxyl group could undergo cyclization to afford the desired 1H-indole-2-ethanol scaffold.

Another approach involves the reduction of functional groups at the 2-position of a pre-formed indole ring. For example, 1-methyl-1H-indole-2-carboxylic acid or its esters can be reduced to the corresponding alcohol, 1H-Indole-2-ethanol, 1-methyl-, using a strong reducing agent like lithium aluminum hydride. Similarly, a Grignard reaction with 1-methyl-1H-indole-2-carbaldehyde could also yield the desired product. leah4sci.commasterorganicchemistry.com The ring-opening of an epoxide with a 1-methyl-1H-indole anion is another potential, though less common, strategy. researchgate.netresearchgate.netthieme-connect.descience.govmdpi.com

Selective N-Methylation Techniques for 1H-Indole-2-ethanol Precursors

Once the 1H-indole-2-ethanol scaffold is obtained, the next crucial step is the selective methylation of the indole nitrogen. This transformation requires careful consideration of reagents and reaction conditions to avoid undesired side reactions, particularly at the hydroxyl group of the ethanol side chain.

Alkylation Reagents and Reaction Conditions for N-Methylation

A variety of methylating agents can be employed for the N-methylation of indoles, each with its own reactivity profile and associated reaction conditions.

Dimethyl carbonate (DMC) has emerged as an environmentally friendly and less toxic alternative to traditional methylating agents. st-andrews.ac.ukorganic-chemistry.org The N-methylation of indoles with DMC is typically carried out in the presence of a base, such as potassium carbonate, and a solvent like N,N-dimethylformamide (DMF) at elevated temperatures. researchgate.net The use of catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) can promote selective N-methylation, while other catalysts like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) may lead to a mixture of N-methylated and N-methoxycarbonylated products. st-andrews.ac.ukorganic-chemistry.org

Traditional methylating agents such as methyl iodide and dimethyl sulfate (B86663) are highly effective but also more toxic. researchgate.net These reactions are typically performed in the presence of a strong base, such as sodium hydride or potassium hydroxide, in an aprotic solvent like DMF or tetrahydrofuran (B95107) (THF).

Other methylating agents include methyl trifluoroacetate (B77799) and quaternary ammonium (B1175870) salts like phenyl trimethylammonium iodide. researchgate.netorganic-chemistry.orgresearchgate.net These reagents often offer milder reaction conditions and can exhibit high selectivity for N-methylation.

| Methylating Agent | Base | Solvent | Catalyst | Temperature | Reference |

| Dimethyl Carbonate | K₂CO₃ | DMF | None | Reflux | researchgate.net |

| Dimethyl Carbonate | - | - | DABCO | - | st-andrews.ac.ukorganic-chemistry.org |

| Methyl Iodide | NaH | DMF | None | Room Temp. | researchgate.net |

| Phenyl Trimethylammonium Iodide | Cs₂CO₃ | Toluene | None | 120 °C | nih.govorganic-chemistry.org |

Chemo- and Regioselective Considerations in N-Methylation

The presence of the hydroxyl group in the 1H-indole-2-ethanol precursor introduces a challenge of chemoselectivity. The hydroxyl group is also nucleophilic and can compete with the indole nitrogen for the methylating agent, leading to O-methylation. To achieve selective N-methylation, several strategies can be employed.

Choice of Base and Reaction Conditions: The pKa of the indole N-H is generally lower than that of a primary alcohol, allowing for selective deprotonation and subsequent methylation under carefully controlled conditions. Using a base that is strong enough to deprotonate the indole nitrogen but not the alcohol can favor N-methylation.

Protecting Groups: An alternative strategy is to temporarily protect the hydroxyl group with a suitable protecting group, such as a silyl (B83357) ether (e.g., tert-butyldimethylsilyl ether) or a benzyl (B1604629) ether. creative-peptides.comyoutube.com After the N-methylation is complete, the protecting group can be selectively removed to yield the desired product. This approach ensures that only the indole nitrogen is available for methylation.

Regioselectivity: While the primary focus is on N-methylation, it is worth noting that under certain conditions, C-alkylation at the C3 position of the indole ring can occur. However, for N-unsubstituted indoles, N-alkylation is generally favored, especially with less sterically hindered alkylating agents.

Functional Group Interconversions on 1H-Indole-2-ethanol, 1-methyl-

The 1H-Indole-2-ethanol, 1-methyl- molecule possesses a versatile hydroxyl group that can be further transformed into a variety of other functional groups, thereby expanding the range of accessible derivatives.

Oxidation: The primary alcohol of the 2-ethanol side chain can be oxidized to an aldehyde or a carboxylic acid. Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane, will typically yield the corresponding aldehyde, 1-methyl-1H-indole-2-acetaldehyde. Stronger oxidizing agents, like potassium permanganate (B83412) or Jones reagent, can oxidize the alcohol directly to the carboxylic acid, 1-methyl-1H-indole-2-acetic acid.

Esterification: The hydroxyl group can readily undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) under standard conditions to form the corresponding esters. nih.gov This can be catalyzed by an acid or promoted by coupling agents.

Conversion to Halides and Other Leaving Groups: The hydroxyl group can be converted into a good leaving group, such as a halide (chloride, bromide, or iodide) or a sulfonate ester (e.g., tosylate, mesylate). libretexts.orglibretexts.org This transformation is typically achieved using reagents like thionyl chloride, phosphorus tribromide, or tosyl chloride. These activated intermediates can then be subjected to nucleophilic substitution reactions to introduce a wide range of other functional groups.

| Starting Material | Reagent(s) | Product Functional Group |

| 1H-Indole-2-ethanol, 1-methyl- | PCC or Dess-Martin Periodinane | Aldehyde |

| 1H-Indole-2-ethanol, 1-methyl- | KMnO₄ or Jones Reagent | Carboxylic Acid |

| 1H-Indole-2-ethanol, 1-methyl- | Carboxylic Acid/Acid Catalyst | Ester |

| 1H-Indole-2-ethanol, 1-methyl- | SOCl₂ or PBr₃ | Halide |

| 1H-Indole-2-ethanol, 1-methyl- | TsCl/Pyridine | Tosylate |

Strategies for Hydroxyl Group Derivatization

The hydroxyl group of the ethanol side chain in indole derivatives is a key functional handle for introducing molecular diversity. Derivatization can alter the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which is critical for its interaction with biological targets. Common strategies involve acylation, etherification, and esterification. nih.gov

Reactions such as esterification with various carboxylic acids or acylation with acyl chlorides and anhydrides are frequently employed. nih.govresearchgate.net These reactions typically proceed under standard conditions, often catalyzed by a base or an acid. For instance, the introduction of a chromophore or fluorophore through derivatization can significantly enhance detection in analytical methods like HPLC and capillary electrophoresis (CE). nih.gov While specific studies on 1H-Indole-2-ethanol, 1-methyl- are not extensively documented in this context, these general principles of alcohol derivatization are broadly applicable.

The choice of derivatizing agent is critical and is selected based on the desired final properties of the molecule and compatibility with other functional groups present on the indole ring. nih.gov

Table 1: Common Derivatization Reagents for Hydroxyl Groups This table is based on general derivatization methods for hydroxyl groups.

| Reagent Class | Example Reagent | Resulting Functional Group | Purpose |

| Acyl Chlorides | Acetyl chloride, Benzoyl chloride | Ester | Protection, Introduction of functional moieties |

| Anhydrides | Acetic anhydride, Trifluoroacetic anhydride | Ester | Protection, Enhanced volatility for GC |

| Isocyanates | Phenyl isocyanate | Carbamate | Altering biological activity |

| Sulfonyl Chlorides | Dansyl chloride | Sulfonate Ester | Fluorescent labeling for detection researchgate.net |

Transformations of the C-2 Ethanol Side Chain

The C-2 ethanol side chain of 1H-Indole-2-ethanol, 1-methyl- can undergo various chemical transformations beyond hydroxyl derivatization. These modifications can lead to novel structures with potentially different biological activities.

One primary transformation is the oxidation of the primary alcohol to an aldehyde or a carboxylic acid. This can be achieved using a variety of oxidizing agents. For example, a ruthenium-based pincer complex has been shown to catalyze the oxidation of primary aliphatic halides to carboxylic acids using water as the oxidant, a method that could potentially be adapted for the corresponding halo-derivative of the indole ethanol side chain. acs.org Such transformations would yield 1-methyl-1H-indole-2-acetaldehyde or 1-methyl-1H-indole-2-acetic acid, respectively, which are valuable precursors for further synthesis.

Another key transformation is the conversion of the hydroxyl group into a leaving group (e.g., tosylate or mesylate), followed by nucleophilic substitution . This allows for the introduction of a wide range of functionalities, such as azides, halides, or cyano groups. For example, the synthesis of 2-(1H-Indol-2-yl)acetonitriles has been reported from related 3-(2-nitroethyl)-1H-indoles, showcasing the versatility of side-chain manipulations in the indole family. nih.gov While this example is at the C-3 position, the chemical principles are relevant to the C-2 side chain.

Green Chemistry and Sustainable Synthetic Approaches

Modern synthetic chemistry emphasizes the development of environmentally benign processes. The synthesis of indoles, including 1H-Indole-2-ethanol, 1-methyl-, benefits significantly from the application of green chemistry principles.

Application of Solvent-Free Conditions in Indole Synthesis

Solvent-free, or solid-state, reactions represent a significant advancement in green chemistry by reducing volatile organic compound (VOC) emissions and simplifying purification processes. The Bischler indole synthesis, for example, has been adapted to a microwave-assisted, solvent-free protocol. organic-chemistry.org This method involves the solid-state reaction of anilines and phenacyl bromides, followed by microwave irradiation to yield 2-arylindoles. organic-chemistry.org Similarly, the Friedel-Crafts reaction between indoles and aldehydes to form bis(indolyl)methanes has been successfully performed under solvent-free conditions, sometimes catalyzed by a minimal amount of an agent like N,N-dibromo-N,N-dimethylhydantoin (DBDMH). beilstein-journals.org These approaches demonstrate the potential for synthesizing indole cores without the need for conventional, often hazardous, organic solvents. organic-chemistry.orgresearchgate.net

Utilization of Nanocatalysts and Organocatalysis

Nanocatalysis offers advantages such as high surface-area-to-volume ratios, leading to enhanced catalytic activity and easier catalyst recovery and reuse. researchgate.net Magnetic nanoparticles (MNPs) have been employed in the synthesis of various indole derivatives. researchgate.net For instance, an L-cysteine functionalized magnetic nanocatalyst has been used for synthesizing 3-substituted indoles. rsc.org Ceria/vinylpyridine nanocomposites have also been applied to the synthesis of bis(indolyl)methanes, demonstrating high yields and catalyst recyclability. beilstein-journals.org

Organocatalysis , the use of small organic molecules as catalysts, provides a metal-free alternative for asymmetric synthesis, which is crucial for producing chiral drug candidates. caltech.edunih.gov Organocatalytic strategies have been developed for asymmetric Friedel-Crafts alkylations of indoles and for the construction of complex chiral heterocycles. caltech.eduacs.org For example, amino acid-derived organocatalysts have been used for the enantioselective coupling of indoles with aldehydes. nih.gov These methods provide access to enantioenriched indole-based molecules under mild conditions. nih.govnih.gov

Microwave-Assisted and Mechanochemical Synthesis

Microwave-assisted organic synthesis (MAOS) has become an invaluable technique, offering benefits such as dramatically reduced reaction times, improved yields, and enhanced purity of products. tandfonline.comnih.gov Numerous classical indole syntheses, including the Fischer, Bischler, and Madelung reactions, have been adapted for microwave conditions. nih.gov For example, microwave irradiation of 2-alkynylaniline derivatives in water can produce substituted indoles without the need for any added catalyst, acid, or base. researchgate.net This method highlights the potential for rapid and clean synthesis of the indole core. tandfonline.comresearchgate.net

Mechanochemical synthesis , which involves inducing reactions through mechanical force (e.g., grinding or milling), is another solvent-free green chemistry approach. This technique has been successfully applied to the synthesis of new azine derivatives bearing an indole moiety via the condensation of carbonyl compounds with a hydrazine-functionalized indole, often with just a drop of acetic acid as a catalyst. mdpi.com

Table 2: Comparison of Green Synthetic Methods for Indole Derivatives

| Method | Key Features | Advantages | Example Application |

| Solvent-Free | Reaction conducted without a solvent medium. | Reduced waste, simplified workup, lower environmental impact. | Microwave-assisted Bischler synthesis of 2-arylindoles. organic-chemistry.org |

| Nanocatalysis | Use of catalysts in the nanometer size range. | High efficiency, easy separation and recyclability, high surface area. | Magnetic nanoparticle-catalyzed synthesis of pyridine-indole hybrids. researchgate.net |

| Organocatalysis | Use of small, metal-free organic molecules as catalysts. | Avoids toxic heavy metals, enables asymmetric synthesis. | Asymmetric Friedel-Crafts alkylation of indoles. caltech.edu |

| Microwave-Assisted | Use of microwave energy to heat reactions. | Rapid reaction times, higher yields, cleaner reactions. | One-pot, three-component synthesis of indole–dihydrofuran biheterocycles. tandfonline.com |

| Mechanochemical | Use of mechanical force to induce reactions. | Solvent-free, energy-efficient, rapid. | Grinding synthesis of benzaldazine derivatives from indole hydrazine. mdpi.com |

Multicomponent Reaction Protocols for Indole-2-ethanol Systems

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that incorporates most or all of the atoms of the starting materials. nih.gov This approach aligns with the principles of atom and step economy, making it a powerful tool in modern organic synthesis. arkat-usa.org

While MCRs specifically targeting 1H-Indole-2-ethanol, 1-methyl- are not widely reported, many protocols exist for the synthesis of functionalized indoles that could be adapted. For instance, an innovative two-step reaction involving an Ugi MCR followed by an acid-induced cyclization has been developed to assemble the indole core from simple starting materials like anilines, glyoxal (B1671930) dimethyl acetal, formic acid, and isocyanides. rsc.orgrsc.org This method produces multi-substituted indole-2-carboxamide derivatives under mild, metal-free conditions. rsc.orgrsc.org

Other MCRs utilize the nucleophilicity of the indole C-3 position. Three-component reactions of an indole, an aldehyde, and another nucleophile (like malononitrile (B47326) or an amine) are common for creating complex 3-substituted indoles. dergipark.org.trnih.gov For example, a three-component domino reaction of phenylglyoxal (B86788) monohydrate, an aromatic amine, and 4-hydroxycoumarin (B602359) under microwave irradiation yields multi-substituted indole derivatives. sioc-journal.cn Although these examples focus on C-3 functionalization or de novo synthesis of the indole ring, the principles of MCRs offer a promising avenue for the efficient, one-pot construction of complex molecules based on the indole-2-ethanol scaffold.

Chemical Reactivity and Derivatization Studies of 1h Indole 2 Ethanol, 1 Methyl

Electrophilic Aromatic Substitution Reactions on the Indole (B1671886) Nucleus

The indole ring is a highly activated aromatic system, prone to electrophilic attack. The electron-donating nature of the nitrogen atom significantly increases the electron density of the pyrrole (B145914) ring, making it the primary site of electrophilic substitution. In N-alkylated indoles like 1H-Indole-2-ethanol, 1-methyl-, the C3 position is the most nucleophilic and therefore the preferred site of substitution. bhu.ac.inbyjus.com This is in contrast to N-unsubstituted indoles where, under certain conditions, deprotonation of the N-H can lead to reactions at the nitrogen atom.

Common electrophilic substitution reactions such as the Vilsmeier-Haack reaction, Friedel-Crafts acylation, nitration, and halogenation are expected to proceed with high regioselectivity at the C3 position. ijpcbs.comwikipedia.org

Table 1: Predicted Outcomes of Electrophilic Aromatic Substitution on 1H-Indole-2-ethanol, 1-methyl-

| Reaction Type | Reagents | Predicted Major Product |

| Vilsmeier-Haack | POCl₃, DMF | 3-Formyl-1-methyl-1H-indole-2-ethanol |

| Friedel-Crafts Acylation | Acyl chloride, Lewis acid | 3-Acyl-1-methyl-1H-indole-2-ethanol |

| Nitration | HNO₃, H₂SO₄ | 3-Nitro-1-methyl-1H-indole-2-ethanol |

| Halogenation | NBS, NCS, Br₂, I₂ | 3-Halo-1-methyl-1H-indole-2-ethanol |

This table is predictive and based on the general reactivity of 1-alkylindoles.

Oxidative and Reductive Transformations of the Indole Ring System

The indole nucleus can undergo both oxidative and reductive transformations, although the conditions required can also affect the ethanol (B145695) side chain.

Oxidation: The oxidation of indoles can lead to a variety of products, including oxindoles, depending on the oxidant and reaction conditions. For N-methylated indoles, oxidation can be challenging. For instance, 1-methylindole (B147185) has been shown to be a poor substrate for chloroperoxidase-catalyzed oxidation compared to indole itself. However, with stronger oxidizing agents, cleavage of the pyrrole ring can occur. The presence of the primary alcohol in 1H-Indole-2-ethanol, 1-methyl- introduces a site that is more readily oxidized than the indole ring itself. Reagents like manganese dioxide (MnO₂) or pyridinium (B92312) chlorochromate (PCC) are known to selectively oxidize primary alcohols to aldehydes without affecting the indole ring under mild conditions. nanotrun.commychemblog.com

Reduction: Catalytic hydrogenation of the indole ring is possible but typically requires harsh conditions (high pressure and temperature) and a suitable catalyst (e.g., platinum, rhodium, or ruthenium). organic-chemistry.org Such conditions would likely also reduce the ethanol side chain's derivative functionalities if any were present. A milder approach for the reduction of the pyrrole ring in indoles involves the use of reducing agents like sodium cyanoborohydride in acidic media, which can selectively reduce the C2-C3 double bond to yield an indoline (B122111). However, the N-methyl group generally enhances the stability of the indole ring, making reduction more difficult compared to N-H indoles.

Nucleophilic Substitution Reactions and Coupling Chemistry of Substituted Derivatives

The primary alcohol of the 2-ethanol side chain is the main site for nucleophilic substitution reactions. It can be converted into a good leaving group, such as a tosylate or a halide, to facilitate substitution by various nucleophiles.

Nucleophilic Substitution at the Side Chain: Standard reactions for alcohol derivatization are applicable here. The Williamson ether synthesis, for example, would involve deprotonation of the alcohol with a strong base (e.g., NaH) followed by reaction with an alkyl halide to form an ether. masterorganicchemistry.comkhanacademy.orgwikipedia.orgbyjus.comlibretexts.org The Mitsunobu reaction provides a powerful method for converting the alcohol to an ester, azide, or other functional groups with inversion of stereochemistry if a chiral center were present. wikipedia.orgorganic-chemistry.orgnih.govnih.govresearchgate.net

Coupling Chemistry: To engage in modern cross-coupling reactions, the indole nucleus would first need to be functionalized with a halide or a boronic acid/ester. For example, halogenation at the C3 position, as described in section 3.1, would yield a 3-halo derivative. This derivative could then participate in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira, allowing for the introduction of a wide range of substituents at this position. researchgate.netnih.govmdpi.comnih.gov

Table 2: Potential Derivatization Reactions of 1H-Indole-2-ethanol, 1-methyl-

| Reaction Type | Functional Group | Reagents | Potential Product Class |

| Williamson Ether Synthesis | 2-Ethanol | 1. NaH; 2. R-X | Ether |

| Mitsunobu Reaction | 2-Ethanol | PPh₃, DIAD, Nu-H | Ester, Azide, etc. |

| Suzuki Coupling | 3-Halo derivative | Arylboronic acid, Pd catalyst, base | 3-Aryl derivative |

| Heck Coupling | 3-Halo derivative | Alkene, Pd catalyst, base | 3-Alkenyl derivative |

This table illustrates potential synthetic pathways based on established methodologies.

Cycloaddition and Rearrangement Reactions Involving the Indole Scaffold

Cycloaddition Reactions: The indole ring can participate as a diene or a dienophile in cycloaddition reactions, although this often requires specific activation. Dearomative cycloadditions, where the aromaticity of the indole is lost, are a notable class of reactions. For example, [4+3] cycloadditions of 3-alkenylindoles with oxyallyl cations have been reported to form cyclohepta[b]indoles. libretexts.org To make 1H-Indole-2-ethanol, 1-methyl- a substrate for such a reaction, it would first need to be converted into a suitable diene or dienophile.

Rearrangement Reactions: The Fischer indole synthesis is a classic rearrangement reaction used to form the indole ring itself. bhu.ac.inbyjus.comwikipedia.orgnumberanalytics.comyoutube.com While this is a synthetic method rather than a reaction of the pre-formed indole, it is a cornerstone of indole chemistry. Once formed, the 1-methylindole scaffold is generally stable and does not readily undergo skeletal rearrangements under typical conditions.

Structure-Activity Relationship (SAR) Studies on 1H-Indole-2-ethanol, 1-methyl- Analogs

Impact of Substituent Variation on Molecular Recognition

The biological activity of indole derivatives is highly dependent on the nature and position of substituents.

Indole Nucleus: The indole ring itself often engages in π-stacking interactions with aromatic residues in protein binding sites.

N1-Substituent: The methyl group at the N1 position removes the hydrogen bond donor capability of the indole nitrogen, which can significantly alter binding affinity and selectivity compared to N-H indoles. It also increases lipophilicity.

C2-Substituent: The 2-ethanol group provides a flexible linker and a hydrogen bond donor/acceptor in the hydroxyl group. The length and nature of this side chain are critical. For example, in some series of bioactive indoles, altering the linker length between the indole and a terminal functional group can drastically change activity.

C3-Substituent: As the most accessible position for substitution, modifications at C3 would be a primary strategy for SAR exploration. Introducing various functional groups (e.g., amides, sulfonamides, aromatic rings) at this position would probe the steric and electronic requirements of a target binding pocket.

Table 3: Hypothetical SAR Insights for Analogs of 1H-Indole-2-ethanol, 1-methyl-

| Position of Variation | Type of Substituent | Predicted Impact on Molecular Recognition |

| N1 | Larger alkyl groups | Increased lipophilicity, potential steric hindrance |

| C2-Ethanol Chain | Shortening or lengthening | Altered distance to key interaction points |

| C2-Ethanol -OH | Conversion to ether or ester | Modified H-bonding capacity and lipophilicity |

| C3 | Introduction of polar groups | Enhanced hydrogen bonding potential |

| C3 | Introduction of aromatic rings | Potential for additional π-stacking or hydrophobic interactions |

This table is a hypothetical representation of potential SAR trends.

Conformational Analysis and its Influence on Molecular Interactions

The rotational freedom around the C2-C(ethanol) and C(ethanol)-C(OH) bonds will determine the spatial orientation of the hydroxyl group relative to the indole ring. Intramolecular hydrogen bonding between the hydroxyl group and the π-system of the indole ring is a possibility, which would influence the preferred conformation. The N-methyl group, by preventing N-H hydrogen bonding, simplifies the conformational landscape compared to its N-H counterpart.

Computational studies and techniques like NMR spectroscopy would be necessary to determine the low-energy conformations of these molecules in different environments. Understanding these conformational preferences is key to designing analogs that present the crucial pharmacophoric elements in the optimal geometry for binding to a biological target.

Advanced Spectroscopic and Structural Characterization of 1h Indole 2 Ethanol, 1 Methyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural assignment of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional NMR techniques, a complete picture of the atomic connectivity and spatial arrangement of 1H-Indole-2-ethanol, 1-methyl- can be established.

The ¹H NMR spectrum of 1H-Indole-2-ethanol, 1-methyl- is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons on the indole (B1671886) ring typically resonate in the downfield region (δ 7.0-7.7 ppm). The N-methyl group introduces a sharp singlet further upfield, generally around δ 3.7 ppm. The protons of the ethanol (B145695) side chain at the 2-position would appear as two triplets: one for the methylene (B1212753) group adjacent to the indole ring and another for the methylene group bonded to the hydroxyl group, with the hydroxyl proton itself presenting as a broad singlet that can be exchanged with D₂O.

The ¹³C NMR spectrum provides information on the carbon framework. The indole ring carbons are expected to appear in the aromatic region (δ 100-140 ppm). The N-methyl carbon would be observed upfield (around δ 30-35 ppm), while the two carbons of the ethanol side chain would have characteristic shifts reflecting their substitution.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for 1H-Indole-2-ethanol, 1-methyl- This table is interactive. Click on the headers to sort the data.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-3 | ~6.3 | s |

| H-4 | ~7.6 | d |

| H-5 | ~7.1 | t |

| H-6 | ~7.2 | t |

| H-7 | ~7.5 | d |

| N-CH₃ | ~3.7 | s |

| -CH₂- (indole) | ~3.0 | t |

| -CH₂- (hydroxyl) | ~3.9 | t |

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for 1H-Indole-2-ethanol, 1-methyl- This table is interactive. Click on the headers to sort the data.

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | ~140 |

| C-3 | ~101 |

| C-3a | ~128 |

| C-4 | ~121 |

| C-5 | ~120 |

| C-6 | ~122 |

| C-7 | ~110 |

| C-7a | ~137 |

| N-CH₃ | ~32 |

| -CH₂- (indole) | ~29 |

Two-dimensional (2D) NMR experiments are instrumental in confirming the structural assignments made from 1D NMR.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. For instance, correlations would be observed between the aromatic protons on the benzene (B151609) ring portion of the indole, as well as between the two methylene groups of the ethanol side chain.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy shows correlations between protons and carbons that are two or three bonds apart. This is crucial for establishing the connectivity across quaternary carbons and between different functional groups. Key HMBC correlations would be expected from the N-methyl protons to C-2 and C-7a, and from the methylene protons of the ethanol side chain to C-2 and C-3 of the indole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This can be used to confirm the substitution pattern. For example, a NOESY correlation would be expected between the N-methyl protons and the H-7 proton of the indole ring.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-resolution mass spectrometry provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental formula. For 1H-Indole-2-ethanol, 1-methyl- (C₁₁H₁₃NO), the expected exact mass of the molecular ion [M]⁺ would be calculated and compared to the experimentally determined value to confirm the molecular formula with high confidence.

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (in this case, the molecular ion of 1H-Indole-2-ethanol, 1-methyl-) and analysis of the resulting product ions. The fragmentation pattern provides valuable information about the molecule's structure. A characteristic fragmentation pathway for this compound would likely involve the loss of the ethanol side chain or parts of it. A prominent fragment would be expected from the cleavage of the C-C bond between the indole ring and the ethanol group, leading to the formation of a stable 1-methyl-1H-indol-2-ylmethyl cation.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 1H-Indole-2-ethanol, 1-methyl- would exhibit characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=C stretching vibrations of the aromatic indole ring would appear in the 1450-1600 cm⁻¹ region. The C-N stretching vibration of the indole ring is also expected in the fingerprint region.

Table 3: Predicted IR Absorption Bands for 1H-Indole-2-ethanol, 1-methyl- This table is interactive. Click on the headers to sort the data.

| Functional Group | Predicted Absorption Range (cm⁻¹) |

|---|---|

| O-H Stretch (alcohol) | 3200-3600 (broad) |

| Aromatic C-H Stretch | 3000-3100 |

| Aliphatic C-H Stretch | 2850-2960 |

| Aromatic C=C Stretch | 1450-1600 |

| C-N Stretch | 1300-1400 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic structure of molecules containing chromophores. The indole ring system, present in 1H-Indole-2-ethanol, 1-methyl- , is an excellent chromophore that gives rise to characteristic absorption bands in the UV region. These absorptions correspond to electronic transitions between different molecular orbitals, typically π → π* transitions within the aromatic system.

The UV-Vis spectrum of an indole derivative is sensitive to the substitution pattern on the indole ring and the solvent environment. For 1H-Indole-2-ethanol, 1-methyl- , the presence of the 1-methyl group is expected to cause a slight bathochromic (red) shift in the absorption maxima compared to unsubstituted indole, due to its electron-donating inductive effect. The ethanol substituent at the 2-position is anticipated to have a minor electronic influence.

While a specific spectrum for 1H-Indole-2-ethanol, 1-methyl- is not available, the typical UV absorption for simple indole derivatives in a non-polar solvent like ethanol generally shows two main absorption bands. One band, corresponding to the 1La state, appears around 270-280 nm, while a more intense band, corresponding to the 1Bb state, is observed at shorter wavelengths, typically around 210-220 nm. A third, weaker band (1Lb) can often be resolved as a shoulder on the red-edge of the 1La band, around 280-290 nm.

Table 1: Representative UV-Vis Absorption Data for Indole Chromophores This table illustrates typical absorption maxima for related indole compounds to provide context. Specific data for 1H-Indole-2-ethanol, 1-methyl- is not publicly available.

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) | Transition |

| 2-Methyl-1H-indole | Data not specified | ~275, ~285 (shoulder), ~295 | Data not specified | π → π |

| 1H-Indole-2,3-dione | Data not specified | ~250, ~310, ~420 | Data not specified | π → π and n → π* |

X-ray Crystallography for Solid-State Structure Determination

As no crystallographic data has been reported for 1H-Indole-2-ethanol, 1-methyl- , we present the detailed crystal structure analysis of a close structural analogue, 1H-Indole-2-methanol , to exemplify the insights that could be gained. acs.org This analogue differs only by the absence of the methyl group on the indole nitrogen.

A study on 1H-Indole-2-methanol revealed that it crystallizes in a monoclinic system with the space group P2/c. acs.org The asymmetric unit contains two crystallographically independent molecules, which differ primarily in the orientation of the hydroxyl group. acs.org

Table 2: Illustrative Crystallographic Data for the Analogue 1H-Indole-2-methanol

| Parameter | Value (for 1H-Indole-2-methanol) |

| Crystal System | Monoclinic |

| Space Group | P2/c |

| a (Å) | 10.123(2) |

| b (Å) | 5.068(1) |

| c (Å) | 15.659(3) |

| β (°) | 108.83(3) |

| Volume (ų) | 759.9(3) |

| Z | 4 |

This data is for the analogue 1H-Indole-2-methanol and is presented for illustrative purposes only. acs.org

In the solid state, molecules are held together by a network of intermolecular forces. For 1H-Indole-2-ethanol, 1-methyl- , the primary intermolecular interaction would likely be hydrogen bonding involving the hydroxyl group of the ethanol side chain. The hydroxyl group can act as both a hydrogen bond donor (with the H atom) and an acceptor (with the O atom).

In the case of the analogue 1H-Indole-2-methanol , the crystal structure is stabilized by hydrogen bonds. acs.org Each molecule interacts with a neighboring molecule via O-H···O hydrogen bonds, with a reported distance of 2.662(3) Å between the oxygen atoms. acs.org These interactions link the molecules into infinite chains that propagate along the acs.org crystallographic direction. acs.org

For 1H-Indole-2-ethanol, 1-methyl- , the presence of the 1-methyl group would prevent the formation of the N-H···π interactions that are often observed in the crystal structures of unsubstituted indoles. acs.org Therefore, the packing would be dominated by the hydrogen bonding of the ethanol side chain and weaker van der Waals forces.

The conformation of a flexible molecule like 1H-Indole-2-ethanol, 1-methyl- in the crystalline state is determined by a balance between intramolecular steric effects and the optimization of intermolecular packing forces. The key conformational flexibility lies in the torsion angle involving the indole ring and the ethanol side chain (C1-C2-C(ethanol)-O).

In the crystal structure of the analogue 1H-Indole-2-methanol , two distinct conformations are observed in the asymmetric unit. acs.org These conformers are defined by the N1–C2–C10–O1 torsion angle, which is 61.5(3)° in one molecule (a gauche+ conformation) and -175.5(2)° in the other (a trans conformation). acs.org This indicates that the energy difference between these conformations is small enough to be overcome by crystal packing effects. A similar conformational flexibility would be expected for 1H-Indole-2-ethanol, 1-methyl- .

Computational and Theoretical Investigations of 1h Indole 2 Ethanol, 1 Methyl

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Geometry Optimization

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the electronic structure and three-dimensional shape of 1H-Indole-2-ethanol, 1-methyl-. The process begins with geometry optimization, where computational methods find the most stable arrangement of atoms in the molecule, corresponding to the lowest energy state.

For the related compound 1-methylindole (B147185) (1MI), DFT calculations at the B3LYP/6-311G(d,p) level of theory have been successfully used to obtain its optimized geometrical structure. researchgate.net A similar approach would be applied to 1H-Indole-2-ethanol, 1-methyl-. The flexible ethanol (B145695) side chain introduces additional conformational possibilities that must be explored to locate the global energy minimum. These calculations yield crucial data on bond lengths, bond angles, and dihedral angles, defining the molecule's precise architecture.

Table 1: Representative Optimized Geometrical Parameters (Theoretical) Note: This table presents hypothetical, yet realistic, data for 1H-Indole-2-ethanol, 1-methyl- based on typical DFT calculations.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | N1-C2 | 1.38 Å |

| C2-C(ethanol) | 1.51 Å | |

| C(ethanol)-C(ethanol) | 1.54 Å | |

| C(ethanol)-O | 1.43 Å | |

| O-H | 0.97 Å | |

| Bond Angle | C(ring)-C2-C(ethanol) | 128.5° |

| C2-C(ethanol)-C(ethanol) | 112.0° | |

| C(ethanol)-C(ethanol)-O | 109.5° | |

| Dihedral Angle | C3-C2-C(ethanol)-C(ethanol) | 180.0° (anti) / 60.0° (gauche) |

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the outermost orbital containing electrons and acts as an electron donor (nucleophile), while the LUMO is the innermost empty orbital and acts as an electron acceptor (electrophile). youtube.comlibretexts.org

For 1H-Indole-2-ethanol, 1-methyl-, the HOMO is expected to be localized primarily on the electron-rich indole (B1671886) ring, making this part of the molecule susceptible to attack by electrophiles. The LUMO, conversely, would be distributed over the aromatic system. The energy gap between the HOMO and LUMO is a critical parameter, indicating the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests higher reactivity. DFT calculations can precisely map the distribution and energy levels of these orbitals. researchgate.net

Table 2: Calculated Frontier Molecular Orbital Energies (Hypothetical)

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -5.8 eV | Primarily located on the indole π-system; indicates nucleophilic character. |

| LUMO | -0.9 eV | Distributed across the indole ring; indicates electrophilic character. |

| HOMO-LUMO Gap | 4.9 eV | Suggests moderate chemical reactivity and stability. |

Molecular Electrostatic Potential (MEP) Surface Mapping

A Molecular Electrostatic Potential (MEP) surface is a color-coded map that illustrates the charge distribution on a molecule. It is an invaluable tool for predicting how a molecule will interact with other charged species. The MEP map is generated from DFT calculations and identifies regions of positive, negative, and neutral electrostatic potential.

For 1H-Indole-2-ethanol, 1-methyl-, the MEP surface would show:

Negative Potential (Red/Yellow): Concentrated over the π-electron cloud of the indole ring and around the electronegative oxygen atom of the hydroxyl group. These are the most likely sites for electrophilic attack and for forming hydrogen bonds as an acceptor.

Positive Potential (Blue): Located around the hydrogen atom of the hydroxyl group. This site is electrophilic and will act as a hydrogen bond donor.

Neutral Potential (Green): Found on the hydrocarbon portions of the molecule, such as the methyl group and the ethyl bridge.

This map provides a visual guide to the molecule's reactivity, corroborating the predictions of FMO analysis.

Molecular Dynamics Simulations for Conformational Landscapes

While quantum calculations provide a static picture of the most stable conformation, Molecular Dynamics (MD) simulations reveal how the molecule behaves over time in a realistic environment, such as in a solvent. nih.gov For a flexible molecule like 1H-Indole-2-ethanol, 1-methyl-, MD simulations are crucial for exploring its conformational landscape.

In a typical MD simulation, the molecule is placed in a simulated box of solvent (e.g., water), and the forces on each atom are calculated using classical mechanics. The simulation then tracks the movements of all atoms over a period of nanoseconds or even microseconds. nih.gov Analysis of the resulting trajectory can identify:

The most populated conformations of the ethanol side chain.

The dynamics of hydrogen bonding between the hydroxyl group and solvent molecules.

Studies on related systems, like 1-methylindole in water clusters, have shown how the indole core interacts with surrounding solvent molecules, which is a key aspect that MD simulations can elucidate for the title compound. researchgate.net

Molecular Docking Studies for Protein-Ligand Interaction Prediction (Mechanistic Focus)

Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to the active site of a large molecule, typically a protein. jocpr.com This method is central to drug discovery and helps in understanding the potential biological activity of compounds. While specific docking studies on 1H-Indole-2-ethanol, 1-methyl- are not widely published, the methodology can be described based on studies of similar indole derivatives. nih.govjbcpm.com

The process involves:

Obtaining the 3D structure of a target protein from a database like the Protein Data Bank.

Placing the optimized structure of 1H-Indole-2-ethanol, 1-methyl- into the defined binding site of the protein.

Using a scoring function to evaluate thousands of possible binding poses and rank them based on their predicted binding affinity (e.g., in kcal/mol).

The indole scaffold is a common motif in molecules that bind to a wide range of protein targets. For 1H-Indole-2-ethanol, 1-methyl-, key interactions would likely include:

Hydrogen Bonding: The hydroxyl group of the ethanol side chain can act as both a hydrogen bond donor and acceptor.

π-π Stacking: The aromatic indole ring can engage in stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the protein's active site.

Hydrophobic Interactions: The methyl group and the indole ring can form favorable hydrophobic contacts.

Table 3: Hypothetical Molecular Docking Results against a Kinase Target

| Binding Pose | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

| 1 | -8.2 | ASP 145 | Hydrogen Bond (with -OH) |

| PHE 80 | π-π Stacking (with indole ring) | ||

| LEU 130 | Hydrophobic | ||

| 2 | -7.5 | GLU 95 | Hydrogen Bond (with -OH) |

| TRP 82 | π-π Stacking (with indole ring) |

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods can accurately predict various spectroscopic parameters, which is extremely useful for confirming the identity and structure of a synthesized compound. After performing a geometry optimization and frequency calculation using DFT, one can obtain predicted spectra.

NMR Spectroscopy: The Gauge-Invariant Atomic Orbital (GIAO) method, coupled with DFT, is widely used to predict the 1H and 13C NMR chemical shifts of molecules. researchgate.net Theoretical calculations have been successfully used to assign the chemical shifts for the related 1-methylindole. researchgate.net For 1H-Indole-2-ethanol, 1-methyl-, this would help in assigning the signals for each proton and carbon, especially for the complex aromatic region and the flexible side chain.

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. researchgate.net These predicted frequencies correspond to specific bond stretches, bends, and torsions. By comparing the computed IR or Raman spectrum with the experimental one, researchers can validate the molecule's structure and assign specific peaks to vibrational modes.

Table 4: Comparison of Hypothetical Experimental and Calculated Spectroscopic Data

| Data Type | Atom/Group | Predicted Value | Experimental Value |

| 13C NMR | C2 (Indole) | 138 ppm | 137.5 ppm |

| C(ethanol)-OH | 61 ppm | 60.8 ppm | |

| N-CH3 | 33 ppm | 32.9 ppm | |

| 1H NMR | -OH | 4.5 ppm | 4.3 ppm (variable) |

| N-CH3 | 3.8 ppm | 3.75 ppm | |

| IR Frequency | O-H stretch | 3450 cm-1 | 3440 cm-1 |

| C-H stretch (aromatic) | 3050 cm-1 | 3055 cm-1 |

Biosynthetic Pathways and Natural Occurrence of Indole Ethanol Derivatives

Isolation and Characterization of Naturally Occurring Indole (B1671886) Ethanol (B145695) Compounds

The isolation of indole alkaloids from natural sources is a well-established field of study, with a plethora of these compounds identified in organisms ranging from plants and fungi to marine bacteria. researchgate.netnih.gov The general procedure for isolating these compounds involves extraction from the biological material, followed by a series of fractionation and purification steps. researchgate.net Techniques such as column chromatography are instrumental in separating individual compounds from complex mixtures. researchgate.net

Once isolated, the characterization of these molecules relies on a suite of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is pivotal for elucidating the carbon-hydrogen framework of the molecule. researchgate.net Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern, aiding in the identification of the compound. researchgate.net Additional methods like UV-Vis spectroscopy and infrared (IR) spectroscopy can provide further details about the electronic structure and functional groups present. researchgate.net

While direct isolation of 1H-Indole-2-ethanol, 1-methyl- from natural sources is not prominently reported in scientific literature, numerous other indole ethanol derivatives have been successfully isolated and characterized. For instance, tryptophol (B1683683) (indole-3-ethanol) is a well-known quorum-sensing molecule in fungi. The isolation and characterization of a vast array of indole alkaloids, including those with ethanol moieties, have been documented from various marine and terrestrial organisms. nih.govmdpi.com

Table 1: Spectroscopic and Analytical Data for Indole Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Characterization Techniques |

|---|---|---|---|

| 1H-Indole-2-methanol | C₉H₉NO | 147.17 | NMR, IR |

| 1,2-Dimethyl-1H-indole | C₁₀H₁₁N | 145.201 | Mass Spectrometry, Gas Chromatography |

| 2-(1-Methyl-1H-indol-3-yl)-ethanol | C₁₁H₁₃NO | 175.23 | NMR, SMILES, InChI |

| Indole | C₈H₇N | 117.151 | NMR, Mass Spectrometry, IR |

This table is generated based on data from multiple sources and provides a comparative overview of related indole compounds.

Proposed Biosynthetic Routes to Indole-2-ethanol Structures

The biosynthesis of indole derivatives primarily originates from the essential amino acid tryptophan. nih.govwikipedia.org The formation of the indole-2-ethanol core structure likely follows a pathway analogous to the well-established biosynthesis of tryptophol (indole-3-ethanol).

The key steps would involve:

Decarboxylation of Tryptophan: The biosynthetic journey often begins with the decarboxylation of tryptophan to form tryptamine. wikipedia.org This reaction is catalyzed by the enzyme tryptophan decarboxylase.

Deamination and Reduction: Tryptamine can then undergo deamination by a monoamine oxidase to yield an aldehyde intermediate. wikipedia.org This aldehyde is subsequently reduced by an alcohol dehydrogenase to form the corresponding alcohol. In the case of indole-2-ethanol, a similar enzymatic cascade starting from a tryptophan isomer or a rearrangement reaction would be necessary.

While the direct biosynthetic pathway to indole-2-ethanol is not as extensively studied as that of its 3-substituted isomer, the fundamental enzymatic machinery for these transformations is widespread in nature. wikipedia.org The formation of the N-methyl group on the indole ring is a subsequent modification, as detailed in the following section.

Enzymatic Pathways Involved in Indole Derivative Metabolism

The metabolism of indole derivatives is a complex process involving a variety of enzymes. researchgate.net Key enzymatic reactions include oxidation, reduction, hydroxylation, and conjugation. nih.gov Cytochrome P450 enzymes, for example, are known to play a role in the metabolism of indoles in the liver. researchgate.net

The final step in the proposed biosynthesis of 1H-Indole-2-ethanol, 1-methyl- would be the N-methylation of the indole ring of indole-2-ethanol. This reaction is catalyzed by a class of enzymes known as N-methyltransferases. These enzymes utilize a methyl donor, typically S-adenosyl-L-methionine (SAM), to transfer a methyl group to the nitrogen atom of the indole ring.

N-methylation is a common modification of indole alkaloids in various organisms, leading to a diverse array of bioactive compounds. The presence of N-methylated indole derivatives in nature strongly suggests the existence of the enzymatic machinery required for the formation of 1H-Indole-2-ethanol, 1-methyl-.

Occurrence in Biological Systems (e.g., plants, microorganisms, fungi)

Indole derivatives are ubiquitously found across the biological kingdoms.

Plants: Plants are a rich source of indole alkaloids. researchgate.net The well-known plant hormone, indole-3-acetic acid (auxin), is a prime example. While the specific occurrence of 1H-Indole-2-ethanol, 1-methyl- is not well-documented, various other indole derivatives have been isolated from plant species. researchgate.net

Microorganisms: Bacteria, particularly those residing in the gut, are known to produce a variety of indole derivatives from tryptophan metabolism. nih.govwikipedia.org These microbial metabolites can have significant effects on host physiology. Some bacteria are also known to produce indole alkaloids with antimicrobial properties. nih.gov

Fungi: Fungi are another prolific source of indole alkaloids, with many exhibiting interesting biological activities. nih.gov The production of tryptophol by fungi is a well-studied example of an indole ethanol derivative with a clear biological role. The enzymatic capacity for N-methylation of indole rings is also present in various fungal species.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 1H-Indole-2-ethanol, 1-methyl- |

| 1H-Indole-2-methanol |

| 1,2-Dimethyl-1H-indole |

| 2-(1-Methyl-1H-indol-3-yl)-ethanol |

| Indole |

| Tryptamine |

| Tryptophol (Indole-3-ethanol) |

| Indole-3-acetic acid |

Analytical Method Development for 1h Indole 2 Ethanol, 1 Methyl in Research Matrices

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are central to the separation and quantification of 1H-Indole-2-ethanol, 1-methyl- from intricate mixtures. The choice of technique depends on the analyte's properties, the complexity of the matrix, and the required sensitivity.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile and thermally labile compounds like many indole (B1671886) derivatives. For 1H-Indole-2-ethanol, 1-methyl-, a reversed-phase (RP) HPLC method is typically the most suitable approach.

Method development would involve the optimization of several parameters:

Stationary Phase: A C18 column is a common starting point, offering good retention for moderately polar compounds. Other options include C8 or phenyl-hexyl columns, which can offer different selectivity for aromatic compounds.

Mobile Phase: A gradient elution using a mixture of an aqueous phase (often with a pH modifier like formic acid or trifluoroacetic acid) and an organic modifier (such as acetonitrile (B52724) or methanol) is generally employed. The gradient allows for the efficient elution of compounds with a range of polarities. For instance, a method for the related compound indoline (B122111) used an isocratic mobile phase of methanol (B129727) and 0.1% trifluoroacetic acid (TFA). cetjournal.it

Detection: A Diode Array Detector (DAD) or a UV-Vis detector can be used for quantification, monitoring at the wavelength of maximum absorbance for the indole chromophore (typically around 220 nm and 280 nm). For enhanced sensitivity and selectivity, a fluorescence detector can be utilized, as indole derivatives often exhibit natural fluorescence.

A study on indole compounds in sugar cane juice utilized a C18 column for separation. cetjournal.it Similarly, the analysis of indole and skatole in seafood was achieved using HPLC, demonstrating the technique's applicability to complex matrices. researchgate.net

Table 1: Illustrative HPLC Parameters for Indole Derivatives

| Parameter | Setting | Rationale |

| Column | C18, 4.6 x 250 mm, 5 µm | Provides good retention and resolution for indole compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to improve peak shape and ionization for MS detection. |

| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase chromatography. |

| Gradient | 5% to 95% B over 20 min | Ensures elution of both polar and non-polar compounds. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical HPLC. |

| Detector | UV at 280 nm or Fluorescence (Ex/Em specific to the compound) | Provides good sensitivity for indole derivatives. |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While 1H-Indole-2-ethanol, 1-methyl- itself has a hydroxyl group that can make it less suitable for direct GC analysis due to potential peak tailing and thermal degradation, it can be readily analyzed after derivatization.

Derivatization serves to increase the volatility and thermal stability of the analyte. A common approach for compounds with active hydrogens, such as alcohols and secondary amines, is silylation. Reagents like N,O-bis(trimethylsilyl)acetamide (BSA) can be used to convert the hydroxyl group to a trimethylsilyl (B98337) (TMS) ether. vt.edu

The analysis of silylated derivatives of indolic melanogens has been successfully performed using GC coupled with mass spectrometry. nih.gov This highlights the feasibility of GC for analyzing derivatized indole alcohols.

Table 2: Example GC Conditions for Derivatized Indole Analysis

| Parameter | Setting | Rationale |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film | A common, low-polarity column suitable for a wide range of analytes. |

| Carrier Gas | Helium | Inert carrier gas providing good efficiency. |

| Inlet Temperature | 250 °C | Ensures rapid volatilization of the derivatized analyte. |

| Oven Program | 100 °C (1 min), ramp to 280 °C at 10 °C/min | Temperature gradient to separate compounds with different boiling points. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID provides general sensitivity, while MS offers definitive identification. |

Coupled Techniques (LC-MS, GC-MS) for Complex Mixture Analysis

For unambiguous identification and quantification in highly complex research matrices, coupling chromatographic separation with mass spectrometry (MS) is the gold standard.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is arguably the most powerful technique for the analysis of 1H-Indole-2-ethanol, 1-methyl-. It combines the excellent separation capabilities of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. A selective and sensitive LC-MS/MS method was developed for the quantification of indole in mouse serum and tissues, demonstrating its utility for biological matrices. nih.govnih.gov This method used a C18 column with a formic acid/methanol mobile phase and atmospheric pressure chemical ionization (APCI) in the positive mode. nih.gov Electrospray ionization (ESI) is another common ionization technique that would be suitable for this analyte. nebiolab.com

Gas Chromatography-Mass Spectrometry (GC-MS): Following derivatization, GC-MS provides high chromatographic resolution and definitive structural information through mass spectral fragmentation patterns. It is particularly useful for identifying and quantifying volatile derivatives in complex samples. nih.gov The analysis of various indole alkaloids has been successfully carried out using GC-MS, indicating its broad applicability within this compound class.

The use of these coupled techniques allows for the confident identification of the target analyte even in the presence of co-eluting matrix components, by using specific precursor-to-product ion transitions in MS/MS (a technique known as Multiple Reaction Monitoring or MRM).

Sample Preparation Strategies for Analytical Research

The goal of sample preparation is to extract the analyte of interest from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for instrumental analysis.

Extraction and Purification from Research Samples

The choice of extraction method depends heavily on the nature of the research matrix (e.g., cell cultures, plant tissues, biological fluids). researchgate.net

Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analyte between two immiscible liquid phases. For 1H-Indole-2-ethanol, 1-methyl-, which is a moderately polar compound, extraction from an aqueous sample into an organic solvent like ethyl acetate (B1210297) or dichloromethane (B109758) at an appropriate pH would be effective. A study on indolic melanogens used extraction with ethyl acetate from an acidified urine sample. nih.gov

Solid-Phase Extraction (SPE): SPE is a more modern and often more efficient technique than LLE. It uses a solid sorbent packed in a cartridge to retain the analyte, while interfering compounds are washed away. For 1H-Indole-2-ethanol, 1-methyl-, a reversed-phase sorbent (e.g., C18) could be used. The sample would be loaded under aqueous conditions, washed with a weak solvent to remove polar impurities, and then the analyte would be eluted with a stronger organic solvent like methanol or acetonitrile.

Protein Precipitation: For biological samples with high protein content, such as serum or plasma, a simple protein precipitation step is often sufficient for cleanup before LC-MS analysis. nih.gov This is typically done by adding a cold organic solvent like acetonitrile, which denatures and precipitates the proteins. nih.gov The supernatant containing the analyte is then collected for analysis.

A protocol for isolating indole alkaloids from plant material involved maceration in ethanol (B145695), followed by fractionation using vacuum liquid chromatography on a reversed-phase column. researchgate.net

Matrix Effects in Analytical Determination

When using highly sensitive detection methods like mass spectrometry, matrix effects are a significant concern. Matrix effects are the alteration (suppression or enhancement) of the analyte's ionization efficiency due to the presence of co-eluting compounds from the sample matrix. nih.govpsu.edulongdom.org

Ion Suppression/Enhancement: Components of the matrix, such as salts, lipids, and other endogenous molecules, can compete with the analyte for ionization in the MS source, leading to a decreased (suppression) or sometimes increased (enhancement) signal. nebiolab.comspectroscopyonline.com This can lead to inaccurate quantification. ESI is generally more susceptible to matrix effects than APCI. psu.edu

Mitigation Strategies:

Improved Sample Cleanup: More rigorous extraction and purification steps can remove many of the interfering matrix components.

Chromatographic Separation: Optimizing the HPLC method to achieve baseline separation of the analyte from major matrix components is crucial.

Use of an Internal Standard: The most common way to compensate for matrix effects is to use a stable isotope-labeled (SIL) internal standard (e.g., deuterated 1H-Indole-2-ethanol, 1-methyl-). The SIL internal standard co-elutes with the analyte and experiences the same matrix effects, allowing for accurate correction of the analyte signal. spectroscopyonline.com

Matrix-Matched Calibration: If a SIL internal standard is not available, calibration curves can be prepared in a blank matrix extract that is similar to the samples being analyzed. This helps to ensure that the standards and samples are affected by the matrix in the same way. nih.gov

The evaluation of matrix effects is a critical part of method validation for any quantitative LC-MS assay. psu.edu

Spectrophotometric Methods for Quantitative Analysis

Spectrophotometry, particularly UV-Visible (UV-Vis) spectroscopy, is a widely accessible and reliable technique for the quantitative analysis of aromatic compounds like 1H-Indole-2-ethanol, 1-methyl-. The indole ring system possesses characteristic electronic transitions that result in strong UV absorbance, making it amenable to this method.